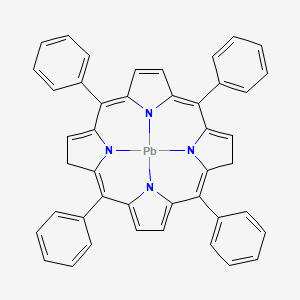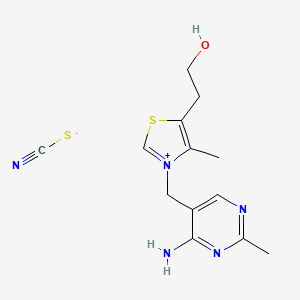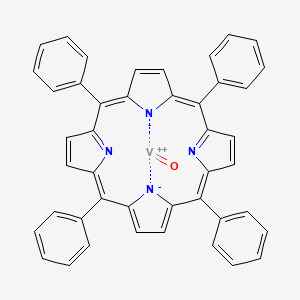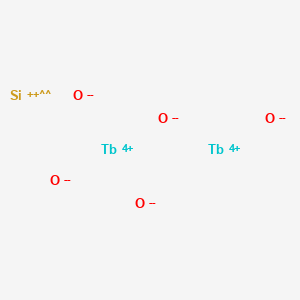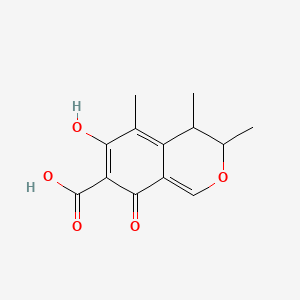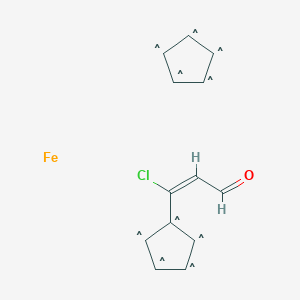
(1-Chloro-2-formylvinyl)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2-formylvinyl)ferrocene, also known as (1-Chloro-3-oxo-1-propenyl)ferrocene or 3-Ferrocenyl-3-chloropropenal, is an organometallic compound with the molecular formula C13H11ClFeO and a molecular weight of 274.52 g/mol This compound is characterized by the presence of a ferrocene moiety, which is a sandwich-like structure consisting of two cyclopentadienyl rings bound to a central iron atom
Vorbereitungsmethoden
The synthesis of (1-Chloro-2-formylvinyl)ferrocene typically involves the reaction of ferrocene with appropriate chlorinating and formylating agents. One common method includes the use of Vilsmeier-Haack reagent, which is a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary approach for obtaining this compound for research purposes.
Analyse Chemischer Reaktionen
(1-Chloro-2-formylvinyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions, which are useful in redox chemistry.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like silver salts, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-2-formylvinyl)ferrocene has several applications in scientific research:
Wirkmechanismus
The mechanism by which (1-Chloro-2-formylvinyl)ferrocene exerts its effects is primarily through its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, making it a valuable component in redox chemistry. The molecular targets and pathways involved include electron transfer processes and interactions with various biological molecules, such as proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1-Chloro-2-formylvinyl)ferrocene include:
Eigenschaften
InChI |
InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRKVVWRCJBKBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C\C=O)/Cl.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFeO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

